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Compound of Interest

Compound Name: PF 05089771

Cat. No.: B609952

Technical Support Center: PF-05089771 Assays

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with PF-
05089771, focusing on challenges presented by its high plasma protein binding in experimental
assays.

Frequently Asked Questions (FAQSs)

Q1: What is PF-05089771 and what is its mechanism of action?

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1]
Nav1l.7 channels are predominantly expressed in peripheral sensory neurons and play a critical
role in pain signaling.[1][2] By blocking Nav1.7, PF-05089771 can reduce the excitability of
these neurons, thereby producing an analgesic effect.[1] The development of PF-05089771
was discontinued by Pfizer due to a lack of efficacy in clinical trials for diabetic neuropathic
pain, a result potentially influenced by its high plasma protein binding.[1]

Q2: Why is the high plasma protein binding of PF-05089771 a concern for in vitro and in vivo
assays?

High plasma protein binding significantly reduces the concentration of the free, unbound drug
in circulation.[3] It is the unbound fraction of a drug that is pharmacologically active and able to
interact with its target.[3] For PF-05089771, its high affinity for plasma proteins, such as
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albumin and al-acid glycoprotein, means that only a very small fraction of the drug is available
to block Navl1.7 channels in target tissues. This can lead to an underestimation of its potency in
in vitro assays that contain plasma or serum and may explain the modest efficacy observed in
clinical trials.[4]

Q3: What is the fraction unbound (fu) of PF-05089771 in human plasma?

While specific quantitative data for the fraction unbound (fu) of PF-05089771 is not readily
available in published literature, it is consistently described as having "very high plasma protein
binding," with estimates suggesting it is likely 299% bound.[5] This high degree of binding
necessitates specialized assay conditions to accurately measure its free concentration and
predict its pharmacological activity.

Quantitative Data Summary

The following tables summarize key quantitative data for PF-05089771.

Table 1: Physicochemical and Pharmacological Properties of PF-05089771

Property Value Reference
Molecular Formula C18H12CI2FN503S2 [2]
Molar Mass 500.34 g-mol-1 [2]
Human Nav1.7 IC50 11 nM [1]

o >1000-fold selective for Nav1.7
Selectivity [1]
over Nav1.5 and Nav1.8

Plasma Protein Binding Very high (estimated =299%) [5]

Table 2: PF-05089771 IC50 Values for Various Nav Channels
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Nav Channel Subtype IC50 (nM)

Navl.7 (human) 11

Nav1.1 850

Navl.2 110

Nav1.3 11,000

Navl.4 10,000

Navl.5 25,000

Nav1.6 160

Nav1.8 =909-fold selective

Data compiled from Alexandrou et al., 2016.[1]

Experimental Protocols
Equilibrium Dialysis for Highly Protein-Bound
Compounds

This protocol is adapted for compounds like PF-05089771 with high plasma protein binding and
potential for non-specific binding.

Obijective: To determine the fraction of PF-05089771 that is not bound to plasma proteins.

Materials:

PF-05089771

Human plasma (pooled, with anticoagulant)

Phosphate-buffered saline (PBS), pH 7.4

Rapid Equilibrium Dialysis (RED) device or similar

Incubator shaker
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e LC-MS/MS system
Procedure:

o Compound Preparation: Prepare a stock solution of PF-05089771 in a suitable solvent (e.qg.,
DMSO). Spike the human plasma with the compound to the desired final concentration (e.qg.,
1 uM), ensuring the final solvent concentration is low (<0.5%) to avoid protein precipitation.

o Apparatus Setup: Assemble the equilibrium dialysis apparatus according to the
manufacturer's instructions. Add the PF-05089771-spiked plasma to the donor chamber and
an equal volume of PBS to the receiver chamber.

» Equilibration: Incubate the dialysis unit at 37°C with gentle agitation for an extended period
(e.g., 18-24 hours) to ensure equilibrium is reached for the highly bound compound.

o Sampling: After incubation, carefully collect samples from both the plasma and buffer
chambers.

e Analysis: Analyze the concentration of PF-05089771 in both samples using a validated LC-
MS/MS method.

o Calculation: The fraction unbound (fu) is calculated as the ratio of the compound
concentration in the buffer chamber to the concentration in the plasma chamber.

Ultrafiltration for Highly Protein-Bound Compounds

This method is faster than equilibrium dialysis but requires careful control to minimize non-
specific binding.

Objective: To rapidly estimate the unbound concentration of PF-05089771 in plasma.
Materials:
e PF-05089771

e Human plasma
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o Centrifugal ultrafiltration devices (e.g., with a low-binding membrane and a molecular weight
cutoff of 10-30 kDa)

o Centrifuge with temperature control
¢ LC-MS/MS system

Procedure:

Compound and Plasma Preparation: As described in the equilibrium dialysis protocol.

» Device Pre-conditioning (Optional but Recommended): To reduce non-specific binding, the
ultrafiltration device can be pre-conditioned by passing a solution of a non-ionic surfactant
(e.g., Tween 80) through the membrane, followed by washing with PBS.

 Ultrafiltration: Add the PF-05089771-spiked plasma to the sample reservoir of the
ultrafiltration device. Centrifuge at a controlled temperature (e.g., 37°C) according to the
device manufacturer's instructions to obtain a sufficient volume of ultrafiltrate.

o Sampling: Collect the ultrafiltrate (which contains the unbound drug) and an aliquot of the
original plasma sample.

e Analysis: Determine the concentration of PF-05089771 in the ultrafiltrate and the total
concentration in the plasma using LC-MS/MS.

o Calculation: The fraction unbound (fu) is the ratio of the concentration in the ultrafiltrate to the
total concentration in the plasma.

Troubleshooting Guides
Issue 1: Low Recovery of PF-05089771 in Equilibrium Dialysis

e Possible Cause: Non-specific binding of the compound to the dialysis membrane or
apparatus.

e Troubleshooting Steps:
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o Pre-saturation: Pre-incubate the dialysis device with a solution of the compound to
saturate non-specific binding sites.

o Use of Silanized or Low-Binding Materials: Employ apparatus made of materials known to
have low non-specific binding.

o Include a Surfactant: A low concentration of a non-ionic surfactant in the buffer may help
reduce hydrophobic interactions with the apparatus.

Issue 2: Inconsistent Fraction Unbound (fu) Values with Ultrafiltration
o Possible Cause 1: Non-specific binding to the filter membrane and/or collection tube.
e Troubleshooting Steps:

o Membrane Selection: Use ultrafiltration devices with low-binding membranes (e.g.,

regenerated cellulose).

o Pre-treatment of the Device: As mentioned in the protocol, pre-treating the membrane with
a blocking agent like Tween 80 can be effective.

o Possible Cause 2: The volume of ultrafiltrate collected is too high, leading to a disturbance of

the binding equilibrium.
e Troubleshooting Steps:

o Optimize Centrifugation: Adjust the centrifugation time and speed to collect a smaller
volume of ultrafiltrate (typically <20% of the initial plasma volume).

Issue 3: PF-05089771 Appears Less Potent in Cell-Based Assays Containing Serum

o Possible Cause: High plasma protein binding reduces the free concentration of the
compound available to interact with the cells.

e Troubleshooting Steps:

o Reduce Serum Concentration: If possible, perform the assay with a lower percentage of

serum in the cell culture medium.
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o Use Serum-Free Medium: If the cell line permits, conduct the experiment in a serum-free
medium.

o Calculate Free Concentration: Measure the fraction unbound in the assay medium and
use this to calculate the actual free concentration of PF-05089771 that the cells are
exposed to. This will provide a more accurate measure of its potency.

Visualizations
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Caption: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory action of PF-

05089771.
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Caption: Decision workflow for selecting and performing a plasma protein binding assay for PF-
05089771.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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